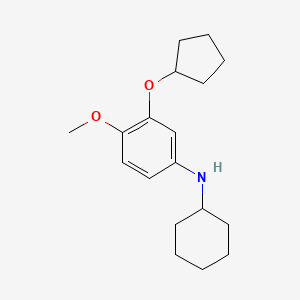

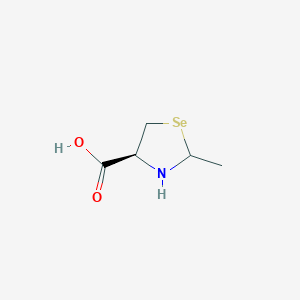

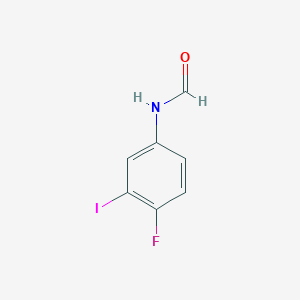

![molecular formula C19H18INO2 B12588193 7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline CAS No. 648897-00-1](/img/structure/B12588193.png)

7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-ヨード-5-(2-メトキシフェニル)-8-[(プロパン-2-イル)オキシ]キノリンは、キノリン系に属する複雑な有機化合物です。キノリン誘導体は、その多様な生物活性で知られており、医薬品化学において広く用いられています。

2. 製法

合成経路と反応条件

7-ヨード-5-(2-メトキシフェニル)-8-[(プロパン-2-イル)オキシ]キノリンの合成は、通常、市販の前駆体から出発して、複数の段階を必要とします。一般的な方法としては、キノリン誘導体のヨウ素化、続いて求核置換反応によるメトキシ基とイソプロポキシ基の導入があります。反応条件は、反応を促進するために、しばしば強塩基と、ジメチルホルムアミド (DMF) やジメチルスルホキシド (DMSO) などの溶媒を使用する必要があります。

工業生産方法

工業的な環境では、この化合物の製造は、反応条件を厳密に制御し、収率と純度を向上させるために、連続フローリアクターを使用する場合があります。触媒と最適化された反応パラメーターが採用され、合成を効率的にスケールアップします。

3. 化学反応解析

反応の種類

7-ヨード-5-(2-メトキシフェニル)-8-[(プロパン-2-イル)オキシ]キノリンは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: メトキシ基は酸化されて、対応するアルデヒドまたはカルボン酸を生成します。

還元: ヨウ素原子は水素原子に還元され、脱ヨウ素化されます。

置換: ヨウ素原子は、アミンやチオールなどの他の求核剤と置換されます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬が一般的に使用されます。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。

置換: アジ化ナトリウム (NaN3) やチオ尿素 (NH2CSNH2) などの求核剤は、塩基性条件下で使用できます。

生成される主要な生成物

酸化: アルデヒドまたはカルボン酸の生成。

還元: 脱ヨウ素化されたキノリン誘導体の生成。

置換: さまざまな官能基を持つ置換キノリン誘導体の生成。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of a quinoline derivative, followed by the introduction of the methoxy and isopropoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and optimized reaction parameters are employed to scale up the synthesis efficiently.

化学反応の分析

Types of Reactions

7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in deiodination.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of deiodinated quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

科学的研究の応用

7-ヨード-5-(2-メトキシフェニル)-8-[(プロパン-2-イル)オキシ]キノリンは、科学研究においていくつかの応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: その独特の構造的特徴により、蛍光プローブとしての可能性が調査されています。

医学: キノリン誘導体の生物活性から、抗がん剤としての可能性が探求されています。

工業: 特定の電子特性を持つ新素材の開発に利用されています。

作用機序

7-ヨード-5-(2-メトキシフェニル)-8-[(プロパン-2-イル)オキシ]キノリンの作用機序は完全に解明されていませんが、キノリンコアを通じて、酵素や受容体などの特定の分子標的に結合すると考えられています。ヨウ素原子とメトキシ基は、その結合親和性と特異性を高め、さまざまな生物学的効果をもたらす可能性があります。

6. 類似の化合物との比較

類似の化合物

7-ヨードキノリン: メトキシ基とイソプロポキシ基が欠如しており、汎用性が低くなります。

5-メトキシキノリン: ヨウ素原子とイソプロポキシ基が欠如しており、反応性と用途が異なります。

8-イソプロポキシキノリン: ヨウ素原子とメトキシ基が欠如しており、生物活性が異なります。

独自性

7-ヨード-5-(2-メトキシフェニル)-8-[(プロパン-2-イル)オキシ]キノリンは、独自の官能基の組み合わせにより、際立っています。これらの官能基は、明確な化学反応性と潜在的な生物活性を付与します。そのため、この化合物は、さまざまな研究や産業用途にとって貴重な化合物となります。

類似化合物との比較

Similar Compounds

7-Iodoquinoline: Lacks the methoxy and isopropoxy groups, making it less versatile.

5-Methoxyquinoline: Lacks the iodine and isopropoxy groups, resulting in different reactivity and applications.

8-Isopropoxyquinoline: Lacks the iodine and methoxy groups, affecting its biological activity.

Uniqueness

7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

特性

CAS番号 |

648897-00-1 |

|---|---|

分子式 |

C19H18INO2 |

分子量 |

419.3 g/mol |

IUPAC名 |

7-iodo-5-(2-methoxyphenyl)-8-propan-2-yloxyquinoline |

InChI |

InChI=1S/C19H18INO2/c1-12(2)23-19-16(20)11-15(14-8-6-10-21-18(14)19)13-7-4-5-9-17(13)22-3/h4-12H,1-3H3 |

InChIキー |

HYPFQRIZVUVKPE-UHFFFAOYSA-N |

正規SMILES |

CC(C)OC1=C(C=C(C2=C1N=CC=C2)C3=CC=CC=C3OC)I |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

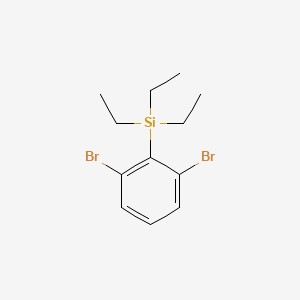

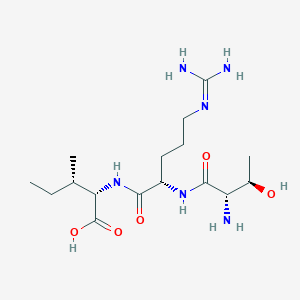

![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide](/img/structure/B12588121.png)

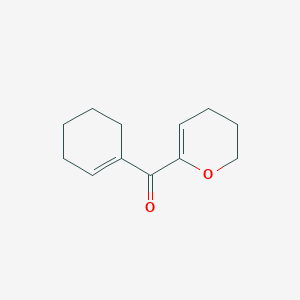

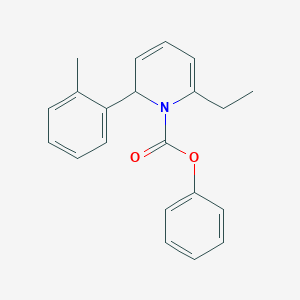

![3H-Naphtho[2,1-b]pyran, 3,3'-(1,4-phenylene)bis[3-phenyl-](/img/structure/B12588130.png)

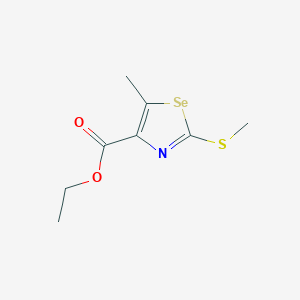

![N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B12588140.png)

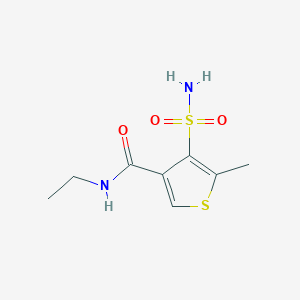

![(4Z)-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12588175.png)

![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl-](/img/structure/B12588179.png)